2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(2,3-dimethylphenyl)acetamid e
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Overview
Description
2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that features a triazole ring, a furan ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is often introduced through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Thioether Formation: The triazole and furan rings are linked via a thioether bond, which can be formed by reacting a thiol with a halogenated triazole derivative.
Acetamide Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazole and furan-containing molecules.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(2,3-dimethylphenyl)acetamide is explored for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of pharmacological research.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-amino-5-(2-thienyl)(1,2,4-triazol-3-ylthio))-N-(2,3-dimethylphenyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,3-dimethylphenyl)acetamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(2,3-dimethylphenyl)acetamide lies in its combination of a furan ring with a triazole ring, which imparts distinct electronic and steric properties. This combination can enhance its reactivity and interaction with biological targets compared to similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C16H17N5O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H17N5O2S/c1-10-5-3-6-12(11(10)2)18-14(22)9-24-16-20-19-15(21(16)17)13-7-4-8-23-13/h3-8H,9,17H2,1-2H3,(H,18,22) |
InChI Key |
LHTQSPNOENXROX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)C |
Origin of Product |
United States |
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